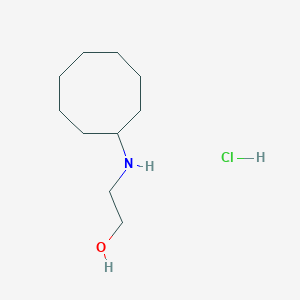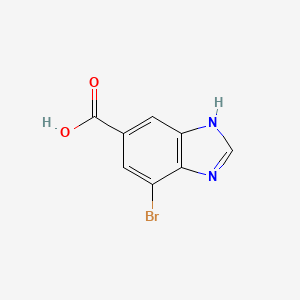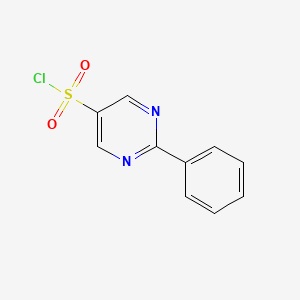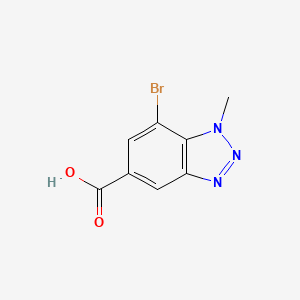
2-(Cyclooctylamino)ethan-1-ol hydrochloride
Overview
Description
2-(Cyclooctylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooctylamino)ethan-1-ol hydrochloride typically involves the reaction of cyclooctylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: None required
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Purification : Crystallization or recrystallization to achieve high purity levels (typically above 95%) .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooctylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.
- Reduction : Reduction reactions can yield amines or alcohols.
- Substitution : Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
- Oxidation : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
- Oxidation : Cyclooctyl ketone or cyclooctyl aldehyde.
- Reduction : Cyclooctylamine or cyclooctanol.
- Substitution : Various substituted cyclooctyl derivatives.
Scientific Research Applications
2-(Cyclooctylamino)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions .
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.
- Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 2-(Cyclooctylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)ethan-1-ol hydrochloride
- 2-(Cyclopentylamino)ethan-1-ol hydrochloride
- 2-(Cyclododecylamino)ethan-1-ol hydrochloride
Uniqueness
2-(Cyclooctylamino)ethan-1-ol hydrochloride is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cyclododecyl analogs. These properties can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
IUPAC Name |
2-(cyclooctylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c12-9-8-11-10-6-4-2-1-3-5-7-10;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXGUCQSMCNSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)

